molecular formula C13H14N4O3 B2877802 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile CAS No. 921489-07-8

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile

Cat. No.: B2877802
CAS No.: 921489-07-8
M. Wt: 274.28
InChI Key: BXWAWLBSLIHHPX-UHFFFAOYSA-N
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Description

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile typically involves multi-step organic reactions, beginning with the formation of the pyrido[2,3-d]pyrimidine core. This can be achieved via cyclization reactions involving appropriate precursors such as ethyl and methoxy-substituted derivatives.

    • Reaction Conditions: The reaction conditions often involve using strong acids or bases to facilitate cyclization, followed by nitrile introduction through condensation reactions with cyanide sources. Typical solvents include polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

  • Industrial Production Methods: In industrial settings, the production of this compound might be scaled up using continuous flow reactors to optimize reaction efficiency and yield. This process could involve automated systems for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

  • Types of Reactions: This compound undergoes a variety of reactions, including oxidation, reduction, and substitution.

    • Oxidation: Oxidation reactions might involve reagents like hydrogen peroxide or potassium permanganate, transforming specific functional groups without disrupting the pyrido[2,3-d]pyrimidine core.

    • Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, primarily targeting nitrile or keto groups.

  • Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, reducing agents, and nucleophiles under controlled conditions. Solvents such as DMSO, methanol, or toluene are often used, depending on the reaction.

  • Major Products:

Scientific Research Applications

  • Chemistry: In chemistry, 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile is employed as a building block for synthesizing complex organic molecules, serving as a versatile intermediate in organic synthesis.

  • Biology: In biological research, this compound can be studied for its interactions with biomolecules, potentially serving as a ligand in biochemical assays.

  • Medicine: Its unique structure makes it a candidate for drug development, particularly in exploring its pharmacokinetic properties and therapeutic potential.

  • Industry: Industrial applications might include its use as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

  • Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism of action might involve binding to active sites, altering protein function, or modulating signaling pathways.

Comparison with Similar Compounds

  • Similar Compounds: Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as those with different substituents at the 5, 6, and 7 positions.

This detailed look into the compound highlights its significance and versatile applications across various fields, making it an interesting subject of study for researchers and industry professionals alike.

Properties

IUPAC Name

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-4-8-7-15-11-9(10(8)20-3)12(18)17(6-5-14)13(19)16(11)2/h7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWAWLBSLIHHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.